molecular formula C17H15N3O B15080291 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea

Cat. No.: B15080291
M. Wt: 277.32 g/mol
InChI Key: DJNSYJXXJAPJPW-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea is a compound with the molecular formula C16H13N3O and a molecular weight of 263.302 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with a pyridine moiety through a urea linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea typically involves the reaction of 1-naphthylamine with 2-pyridylmethyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the naphthalene and pyridine rings, which imparts distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

1-naphthalen-1-yl-3-(pyridin-2-ylmethyl)urea

InChI

InChI=1S/C17H15N3O/c21-17(19-12-14-8-3-4-11-18-14)20-16-10-5-7-13-6-1-2-9-15(13)16/h1-11H,12H2,(H2,19,20,21)

InChI Key

DJNSYJXXJAPJPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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